chemical structure and physical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile
chemical structure and physical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile
An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)benzonitrile: Structure, Properties, and Synthetic Methodologies
Executive Summary
2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) is a highly versatile ortho-substituted arylpiperidine derivative[1]. In medicinal chemistry and advanced organic synthesis, 1-arylpiperidines serve as privileged scaffolds for central nervous system (CNS) agents, receptor antagonists, and kinase inhibitors. The strategic placement of a nitrile group ortho to the piperidine ring not only provides a synthetic handle for further functionalization (e.g., reduction to primary amines, hydrolysis to amides/carboxylic acids, or cyclization to tetrazoles) but also significantly modulates the electronic and steric profile of the molecule.
This whitepaper provides a comprehensive analysis of its chemical structure, physical properties, and the field-proven synthetic methodologies required to isolate it with high purity.
Chemical Structure and Molecular Topology
The molecular architecture of 2-(4-Methylpiperidin-1-yl)benzonitrile consists of an electron-deficient benzonitrile core covalently linked to a sterically demanding 4-methylpiperidine moiety via a C–N bond.
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Electronic Effects: The strongly electron-withdrawing cyano (-CN) group exerts both inductive (-I) and resonance (-M) effects on the aromatic ring. This electron deficiency is critical for its synthesis via nucleophilic aromatic substitution (SNAr).
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Steric Conformation: The piperidine ring typically adopts a chair conformation. The methyl group at the C4 position of the piperidine ring prefers an equatorial orientation to minimize 1,3-diaxial steric interactions. The orthogonal twist of the piperidine ring relative to the planar benzonitrile system minimizes steric clash with the ortho-nitrile group.
Structural topology and functional group connectivity of 2-(4-Methylpiperidin-1-yl)benzonitrile.
Physical and Chemical Properties
Understanding the physicochemical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile is essential for predicting its behavior in biological systems and optimizing purification workflows (e.g., acid-base extractions). The predicted pKa of 6.28 indicates that at physiological pH (7.4), the piperidine nitrogen is predominantly unprotonated, ensuring high lipophilicity and membrane permeability[2].
Table 1: Summary of Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(4-Methylpiperidin-1-yl)benzonitrile |
| CAS Registry Number | 158115-67-4[1] |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Predicted Boiling Point | 341.9 ± 25.0 °C[2] |
| Predicted Density | 1.07 ± 0.1 g/cm³[2] |
| Predicted pKa | 6.28 ± 0.20[2] |
| Storage Temperature | 2–8 °C (Protect from light and moisture)[2] |
Synthetic Methodologies
The synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile is typically achieved through one of two primary C–N bond-forming strategies, depending on the availability of the starting aryl halide.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The most direct and cost-effective method utilizes 2-fluorobenzonitrile and 4-methylpiperidine. The ortho-cyano group activates the fluorinated carbon by lowering the LUMO of the aromatic ring, facilitating the attack of the secondary amine to form a stabilized Meisenheimer complex[3]. Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C–F bond.
Mechanistic workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.
Step-by-Step Experimental Protocol (SNAr):
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Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).
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Reagent Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol) followed by 4-methylpiperidine (1.2 equiv, 12 mmol). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation of the nucleophilic amine and driving the reaction to completion.
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Reaction Execution: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.
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Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS until the complete consumption of 2-fluorobenzonitrile is observed.
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Workup (Self-Validating System): Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-10% EtOAc in Hexanes) to afford the pure product.
Method B: Buchwald-Hartwig Amination
If the starting material is 2-bromobenzonitrile or 2-chlorobenzonitrile, SNAr is generally ineffective due to the higher activation barrier and poorer leaving group ability of heavier halogens in this specific context. Instead, Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed[4].
Step-by-Step Experimental Protocol (Buchwald-Hartwig):
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Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Xantphos ligand (5 mol%), and Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Causality: Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step of the catalytic cycle, crucial for forming sterically hindered C–N bonds. Cs₂CO₃ is chosen as a mild base to prevent the hydrolysis of the sensitive nitrile group[4].
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Reagent Addition: Add 2-bromobenzonitrile (1.0 equiv, 5 mmol), 4-methylpiperidine (1.2 equiv, 6 mmol), and anhydrous Toluene (15 mL).
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Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C for 18 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the target compound.
Analytical Characterization Expectations
To verify the structural integrity of the synthesized 2-(4-Methylpiperidin-1-yl)benzonitrile, the following spectroscopic signatures should be validated:
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¹H NMR (CDCl₃, 400 MHz): Expect a distinct multiplet in the aromatic region (δ 6.90–7.60 ppm) integrating for 4 protons. The piperidine protons will appear as complex multiplets between δ 1.20–3.50 ppm due to the axial/equatorial environments, with the terminal methyl group appearing as a doublet around δ 0.95 ppm (J ≈ 6.5 Hz).
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IR Spectroscopy: A sharp, strong absorption band at approximately 2220–2230 cm⁻¹ is the hallmark of the C≡N stretching vibration, confirming the preservation of the nitrile group.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₇N₂⁺[M+H]⁺: 201.1386; Found: 201.1388.
References
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"2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information", NextSDS, [Link]
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"Al2O3 promoted mechanochemical nucleophilic aromatic substitution", RSC Advances, [Link]
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"Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow", ACS Publications, [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 158115-67-4 CAS MSDS (2-(4-methylpiperidin-1-yl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]

